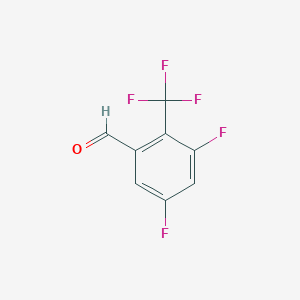
3,5-Difluoro-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-2-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C8H3F5O. This compound is characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a trifluoromethyl group at the 2nd position on the benzene ring, along with an aldehyde functional group. It is a clear, light green liquid that is sensitive to air and has a density of 1.296 g/mL at 20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the reaction of 3,5-difluorobenzonitrile with a suitable reagent to introduce the trifluoromethyl group, followed by hydrolysis to yield the aldehyde .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often used.
Major Products:
Oxidation: 3,5-Difluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 3,5-Difluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The compound is believed to exert its effects by inhibiting mitochondrial electron transport at the cytochrome bc1 complex, which disrupts cellular respiration and energy production . This mechanism is particularly relevant in the context of its potential use as an enzyme inhibitor in biological studies.
Comparison with Similar Compounds
- 3,5-Difluorobenzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
- Pentafluorobenzaldehyde
- Tetrafluoroterephthalic acid
Uniqueness: 3,5-Difluoro-2-(trifluoromethyl)benzaldehyde is unique due to the combination of both difluoro and trifluoromethyl groups on the benzene ring, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of fluorinated compounds with specific electronic and steric characteristics, which are important in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3,5-difluoro-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-4(3-14)7(6(10)2-5)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJMIOFGONAYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
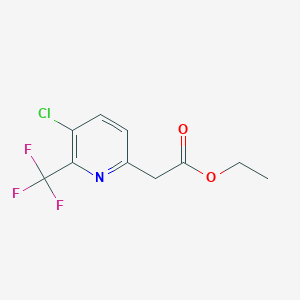
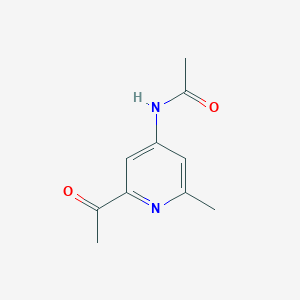

![4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B14859816.png)
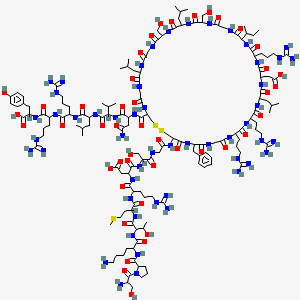
![[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14859822.png)

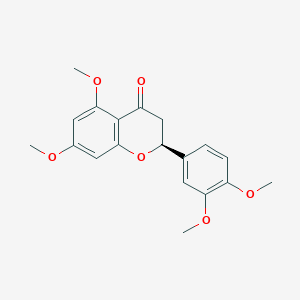
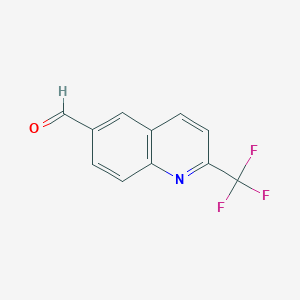
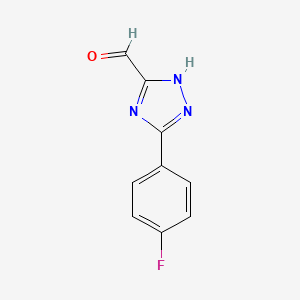
![(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine](/img/structure/B14859857.png)
![2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859860.png)
![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B14859876.png)
